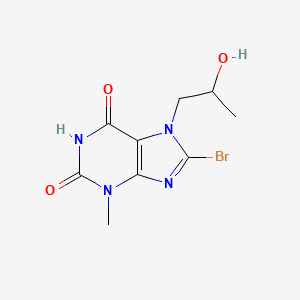

8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A preparative synthetic method was developed to create previously undescribed 8-bromo-7-(2-hydroxy-3-(4-tert-butyl)phenoxypropyl)-3-methylxanthine derivatives. The reaction involved the condensation of 8-bromo-3-methylxanthine with 4-tert-butylphenoxymethyloxirane in propanol-1, resulting in the formation of the target compound (Scheme 1). Further modifications were achieved by introducing various substituents at the 8-position of the xanthine ring .

Molecular Structure Analysis

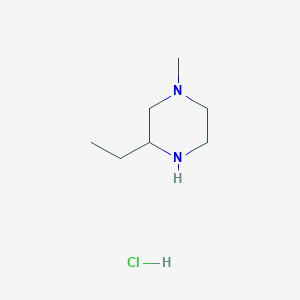

The molecular formula of 8-Bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione is C10H13BrN4O3 . The presence of the bromine atom allows for extensive modification of the xanthine structure, making it a versatile scaffold for further functionalization .

Chemical Reactions Analysis

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Pyranobenzopyranopyridines and Benzodipyran Derivatives : This study outlines the bromination of 6-formyl-7-hydroxy-5-methoxy-2-methylchromone to yield 8-bromo derivatives, which upon cyclization lead to various benzodipyran derivatives. These compounds find applications in the development of novel chemical entities with potential biological activities (Hishmat et al., 1986).

Reactivity of 6-Halopurine Analogs with Glutathione : This study reports on the enzymatic reactivity of 6-bromo-7-[(11)C]methylpurine with glutathione via glutathione S-transferases, leading to its conversion into a substrate for multidrug resistance-associated protein 1 (MRP1). This reaction is crucial for assessing MRP1 function in various species, highlighting the compound's utility in biomedical research (Okamura et al., 2009).

Simple Preparation of 7-Alkylamino-2-Methylquinoline-5,8-Diones : Research into the nucleophilic substitution reactions of 6- or 7-bromo-2-methylquinoline-5,8-dione with amines to produce 7-alkylamino compounds demonstrates the compound's versatility in synthesizing quinoline derivatives, which are of interest in developing therapeutic agents (Choi & Chi, 2004).

Biological Applications

Antimicrobial Activity : A study on the synthesis of novel succinimide derivatives, including 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, showed significant in vitro inhibitory activities against a broad spectrum of fungi. This suggests potential applications of brominated compounds in developing new antimicrobial agents (Cvetković et al., 2019).

DNA Repair Mechanisms : The repair of 8-hydroxyguanine in DNA by mammalian N-methylpurine-DNA glycosylase involves 8-hydroxyguanine removal, indicating the compound's relevance in understanding and potentially influencing DNA repair mechanisms in human cells (Bessho et al., 1993).

作用機序

Target of Action

It is known that xanthine derivatives, which this compound is a part of, are biologically active and have been used in medical practice .

Mode of Action

It is known that xanthine derivatives interact with their targets to exert their effects .

Biochemical Pathways

Xanthine derivatives are known to be involved in various biochemical processes .

Result of Action

It is known that xanthine derivatives have various pharmacological activities .

特性

IUPAC Name |

8-bromo-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN4O3/c1-4(15)3-14-5-6(11-8(14)10)13(2)9(17)12-7(5)16/h4,15H,3H2,1-2H3,(H,12,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFANUHPNPBGMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2920099.png)

![6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2920101.png)

![N-(3,4-diethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2920102.png)

![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2920104.png)

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2920112.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B2920117.png)